molecular formula C7H13NO2 B14463984 3,3-Dimethyl-4-oxopentanamide CAS No. 71081-65-7

3,3-Dimethyl-4-oxopentanamide

Cat. No.: B14463984
CAS No.: 71081-65-7
M. Wt: 143.18 g/mol
InChI Key: UHRZLKMWMADQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-oxopentanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of pentanamide, characterized by the presence of a ketone group at the fourth position and two methyl groups at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. Another method includes the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes an amination reaction to introduce the amide functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to facilitate the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced products.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

3,3-Dimethyl-4-oxopentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-oxopentanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ketone and amide functionalities allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

    3,3-Dimethyl-2-butanone: Shares the dimethyl substitution but lacks the amide group.

    4-Oxopentanamide: Similar structure but without the dimethyl groups.

    N,N-Dimethyl-4-oxopentanamide: Similar but with an additional N,N-dimethyl substitution.

Uniqueness: 3,3-Dimethyl-4-oxopentanamide is unique due to the combination of its ketone and amide functionalities along with the dimethyl substitution

Properties

CAS No.

71081-65-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,3-dimethyl-4-oxopentanamide

InChI

InChI=1S/C7H13NO2/c1-5(9)7(2,3)4-6(8)10/h4H2,1-3H3,(H2,8,10)

InChI Key

UHRZLKMWMADQLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.